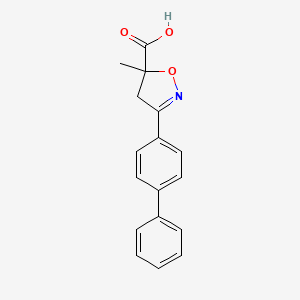

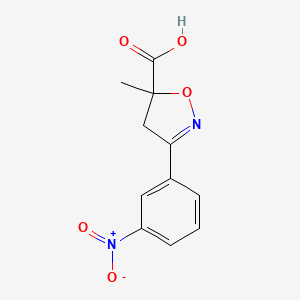

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

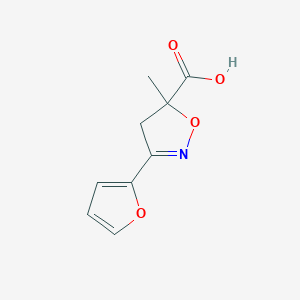

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of isoxazoles, such as 5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of isoxazole–Carboxamide derivatives have been synthesized using the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be found in databases like Sigma-Aldrich . For this specific compound, it has a molecular weight of 203.19 and its melting point is 192-194 °C (lit.) .科学研究应用

Organic Synthesis and Catalysis

Pinacol boronic esters, including the compound , serve as highly valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This transformation allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown process. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction, a cornerstone in organic synthesis, relies on organoboron compounds. Pinacol boronic esters, such as the compound under study, are particularly useful due to their stability, ease of purification, and commercial availability. These features make them attractive for chemical transformations where the boron moiety remains in the product. The Suzuki–Miyaura coupling facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex molecules .

Antibacterial Activity Evaluation

Certain derivatives of biphenyl compounds, including the one mentioned, have demonstrated antibacterial properties. For instance, compounds like 3′,5′-dimethyl-[1,1’-biphenyl]-3,4,4′,5-tetraol, 4′-fluoro-[1,1’-biphenyl]-3,4,5-triol, and 4′-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit comparable inhibitory activities to ciprofloxacin against Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii .

作用机制

While the specific mechanism of action for this compound is not mentioned in the sources, it’s worth noting that isoxazole derivatives have been found to exhibit various biological activities. For instance, some isoxazole–Carboxamide derivatives have shown potent to moderate activities against certain cancer cell lines .

安全和危害

未来方向

The future directions for this compound could involve further exploration of its potential biological activities. For instance, isoxazole derivatives have been found to exhibit various biological activities, and it would be interesting to explore whether this specific compound has similar activities . Additionally, new synthetic methods for isoxazoles are being developed, which could potentially be applied to this compound .

属性

IUPAC Name |

5-methyl-3-(4-phenylphenyl)-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-17(16(19)20)11-15(18-21-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGKYXPBMDQGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

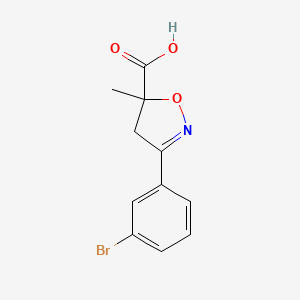

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)

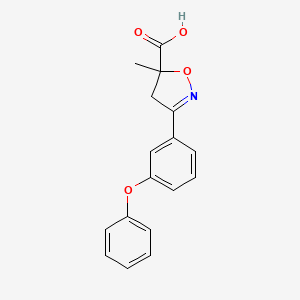

![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)